1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 5334-54-3
VCID: VC12003201
InChI: InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-9-11(6)2/h3-4H,1-2H3
SMILES: CN1C=NC2=C(C1=O)C=NN2C
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 5334-54-3

Cat. No.: VC12003201

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 5334-54-3

Specification

CAS No. 5334-54-3
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-9-11(6)2/h3-4H,1-2H3
Standard InChI Key PVQKQWMEXZGTMR-UHFFFAOYSA-N
SMILES CN1C=NC2=C(C1=O)C=NN2C
Canonical SMILES CN1C=NC2=C(C1=O)C=NN2C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidine core substituted with methyl groups at the 1- and 5-positions and a ketone at the 4-position. Key identifiers include:

PropertyValue
CAS No.5334-54-3
IUPAC Name1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}
Molecular Weight164.16 g/mol
SMILESCN1C=NC2=C(C1=O)C=NN2C
InChI KeyPVQKQWMEXZGTMR-UHFFFAOYSA-N

The planar bicyclic system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing bioavailability.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra of related pyrazolo[3,4-d]pyrimidines typically show distinct signals for methyl protons (δ2.13.0ppm\delta \approx 2.1–3.0 \, \text{ppm}) and aromatic protons (δ7.58.5ppm\delta \approx 7.5–8.5 \, \text{ppm}) . Mass spectrometry (MS) analysis of the parent ion at m/z=164.16[M+H]+m/z = 164.16 \, [\text{M}+\text{H}]^+ confirms molecular weight.

Synthesis and Structural Modifications

General Synthetic Routes

While no explicit synthesis for 1,5-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is documented, analogous pyrazolo[3,4-d]pyrimidines are synthesized via cyclocondensation reactions. A representative approach involves:

  • Precursor Preparation: Reacting 5-amino-1-methylpyrazole with dimethyl acetylenedicarboxylate to form a pyrazolo[3,4-d]pyrimidine intermediate.

  • Functionalization: Introducing methyl groups via alkylation or employing protecting groups like tert-butoxycarbonyl (Boc) to control regioselectivity .

  • Cyclization: Acid- or base-mediated cyclization under reflux conditions to yield the fused ring system .

Green synthesis methods, such as microwave-assisted reactions, have recently been explored to improve yields and reduce reaction times .

Structural Analogs and Activity Trends

Modifications at the 2- and 7-positions of the pyrazolo[3,4-d]pyrimidine scaffold significantly impact biological activity. For example:

  • Anti-RSV Activity: Pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents exhibit EC50_{50} values below 1 nM against respiratory syncytial virus (RSV) .

  • Anticancer Potential: Introduction of aryl sulfonamide groups at the 7-position enhances EGFR tyrosine kinase inhibition, with IC50_{50} values as low as 0.034 μM .

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Key SubstituentsBiological Activity
Allopurinol136.11Hydroxypyrazolo[3,4-d]pyrimidineXanthine oxidase inhibition
Presatovir532.06Piperidine-amideAnti-RSV (EC50_{50} = 0.12 nM)
Derivative 16 438.90Aryl sulfonamideEGFR-TK inhibition (IC50_{50} = 0.034 μM)

The methyl groups in 1,5-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one enhance metabolic stability compared to hydroxylated analogs like allopurinol, potentially extending half-life.

Future Directions and Challenges

Optimization Strategies

  • Solubility Enhancement: Incorporating polar groups (e.g., morpholine, PEG chains) at the 7-position could improve aqueous solubility without compromising activity .

  • Targeted Delivery: Nanoparticle-based formulations may mitigate off-target effects observed in broad-spectrum TKIs .

Unanswered Questions

  • Metabolic Pathways: Cytochrome P450 interactions and metabolite identification require thorough pharmacokinetic profiling.

  • In Vivo Efficacy: Preclinical studies in animal models are essential to validate antitumor and antiviral effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator